molecular formula C19H18ClN3O3 B2615728 2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797590-04-5

2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2615728
CAS No.: 1797590-04-5
M. Wt: 371.82
InChI Key: FESUDQVLPGDNGS-UHFFFAOYSA-N
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Description

2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a chlorophenoxy group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of 4-Chlorophenoxyacetic Acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Acylation of Piperidine: The 4-chlorophenoxyacetic acid is then reacted with piperidine to form the acylated piperidine intermediate.

    Coupling with Nicotinonitrile: The final step involves coupling the acylated piperidine with nicotinonitrile under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding.

    Materials Science: It is explored for its properties in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Specific pathways and targets would depend on the context of its application, such as inhibition of a particular enzyme in a disease model.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chlorophenyl)acetyl)piperidin-4-yl)thiazole-4-carboxylic acid
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

2-((1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-15-3-5-16(6-4-15)25-13-18(24)23-10-7-17(8-11-23)26-19-14(12-21)2-1-9-22-19/h1-6,9,17H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESUDQVLPGDNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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